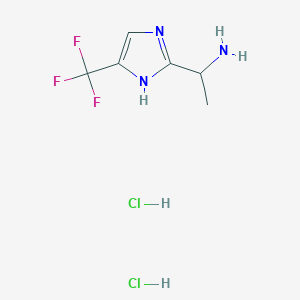![molecular formula C21H17ClN4S B2671114 4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile CAS No. 303985-72-0](/img/structure/B2671114.png)
4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile is a chemical compound with a complex structure Known for its potential applications in various fields, it consists of an allylamino group, a chlorobenzyl sulfanyl group, a phenyl group, and a pyrimidinecarbonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile generally involves a multi-step process. The key starting materials include allylamine, 2-chlorobenzyl chloride, and 6-phenylpyrimidine-4-carbonitrile. The reaction typically starts with the nucleophilic substitution of 2-chlorobenzyl chloride with allylamine to form 2-(allylamino)benzyl chloride. This intermediate is then reacted with 6-phenylpyrimidine-4-carbonitrile under specific conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound would be optimized for yield and purity. Techniques like solvent selection, temperature control, and catalysis are crucial. High-throughput synthesis methods and continuous flow processes could be employed to scale up production while maintaining quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce more reactive functional groups, potentially increasing the compound's reactivity.
Reduction: Reducing conditions can modify the allylamino or carbonitrile groups, altering the compound's properties.
Substitution: This compound can participate in substitution reactions, especially nucleophilic or electrophilic substitution, depending on the reactive site.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide or permanganate, reducing agents such as lithium aluminum hydride, and various bases or acids for substitution reactions. Reaction conditions must be carefully controlled to prevent unwanted side reactions.
Major Products Formed: The products of these reactions vary widely depending on the conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a simpler amine compound. Substitution reactions can introduce different functional groups, leading to a wide array of derivatives.
Applications De Recherche Scientifique
4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile has a broad spectrum of applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Employed in material science for the creation of novel polymers and materials with specific properties.
Mécanisme D'action
The compound’s mechanism of action varies depending on its application:
Biological Activity: It can interact with specific molecular targets, such as enzymes or receptors, disrupting normal cellular processes. This interaction might involve the inhibition of enzyme activity or modulation of receptor signaling pathways.
Material Properties: In industrial applications, the compound’s unique chemical structure provides desirable characteristics, such as thermal stability or specific mechanical properties, through interactions at the molecular level.
Comparaison Avec Des Composés Similaires
4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile can be compared with other compounds in its class, such as:
4-(Methylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
4-(Ethylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile
These compounds share a similar core structure but differ in their substituent groups, which can influence their reactivity and applications
In a nutshell, this compound is a versatile compound with wide-ranging applications in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study and utilization. Anything else you need to dive into?
Propriétés
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-6-(prop-2-enylamino)pyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4S/c1-2-12-24-20-17(13-23)19(15-8-4-3-5-9-15)25-21(26-20)27-14-16-10-6-7-11-18(16)22/h2-11H,1,12,14H2,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQWNSYGPMUYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-bromophenyl)sulfanyl]-5-methoxy-N,N-dimethyl-2-pyrimidinamine](/img/structure/B2671031.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-4-[methyl(phenyl)sulfamoyl]benzamide;hydrochloride](/img/structure/B2671032.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-(4-chlorobenzenesulfonyl)acetamide](/img/structure/B2671033.png)


![1-ethyl-3-methyl-6-(4-methylbenzyl)-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2671044.png)

![N-([2,3'-bipyridin]-5-ylmethyl)-3,3-diphenylpropanamide](/img/structure/B2671046.png)
![N-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-amine 5,5-dioxide](/img/structure/B2671047.png)


![N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]cyclohexanecarboxamide](/img/structure/B2671051.png)

![N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B2671053.png)
